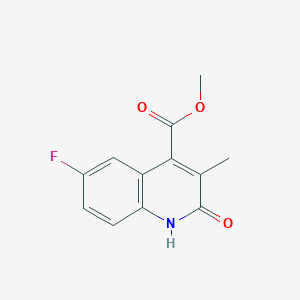
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H11N3. It contains a pyrimidine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the nitrogen atom.
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Ethynylation: The introduction of the ethynyl group at the 4-position of the pyrimidine ring is achieved through a Sonogashira coupling reaction. This reaction involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
N-Alkylation: The isopropyl group is introduced at the nitrogen atom through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Chemical Reactions Analysis
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- can be compared with other pyrimidine derivatives such as:
2-Pyrimidinamine, 4-chloro-N-(1-methylethyl)-: This compound has a chloro group instead of an ethynyl group, leading to different reactivity and applications.
2-Pyrimidinamine, 4-ethynyl-N-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
The uniqueness of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
876521-34-5 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-ethynyl-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11N3/c1-4-8-5-6-10-9(12-8)11-7(2)3/h1,5-7H,2-3H3,(H,10,11,12) |
InChI Key |
BIWDEWVINVTZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CC(=N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



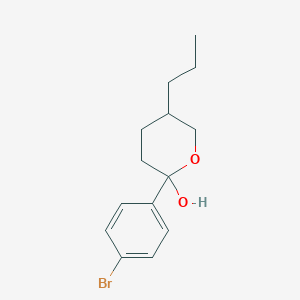


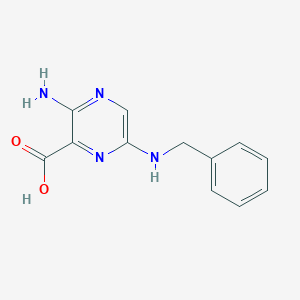
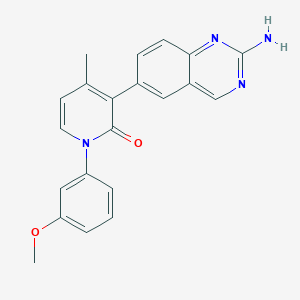
![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
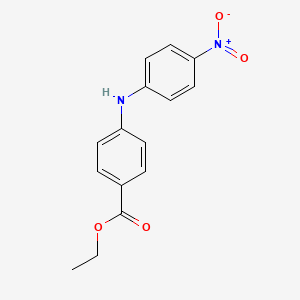

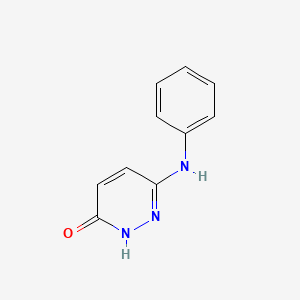
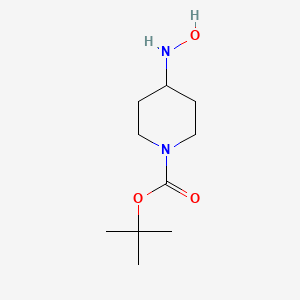
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
